Cas no 1375469-38-7 (BAY1082439)
BAY1082439 structure
Product Name:BAY1082439
Numéro CAS:1375469-38-7
Le MF:C25H30N6O5
Mégawatts:494.542905330658
MDL:MFCD31540439
CID:4592254
PubChem ID:135905473
Update Time:2024-11-02
BAY1082439 Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-N-(8-(2-Hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)-2-methylnicotinamide
- BAY 1082439
- N-(8-{[(2S)-2-Hydroxy-3-(morpholin-4-yl)propyl]oxy}-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)-2-methylpyridine-3-carboxamide
- N-[8-[(2S)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]-2-methylpyridine-3-carboxamide
- BAY1082439
- MS-29182
- N-(8-(((2R)-2-Hydroxy-3-(morpholin-4-yl)propyl)oxy)-7-methoxy-2,3-dihydroimidazo(1,2-C)quinazolin-5-yl)-2-methylpyridine-3-carboxamide
- BAY-1082439 [WHO-SDG]
- GLXC-10676
- N-[8-[[(2R)-2-hydroxy-3-(morpholin-4-yl)propyl]oxy]-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]-2-methylpyridine-3-carboxamide
- NSC-794590
- EX-A1188
- SCHEMBL17735974
- SCHEMBL6734739
- BDBM139752
- (R)-N-(8-(2-Hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)-2-methylnicotinamide
- CS-0020548
- US8895549, 14
- NSC794590
- HY-100886
- 59784ZX4GD
- UNII-59784ZX4GD
- BAY 1082439 [WHO-DD]
- N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide
- 1375469-38-7
- 3-Pyridinecarboxamide, N-(2,3-dihydro-8-((2R)-2-hydroxy-3-(4-morpholinyl)propoxy)-7-methoxyimidazo(1,2-C)quinazolin-5-yl)-2-methyl-
- G16108
- AC-36083
- (R)-N-(8-(2-Hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo(1,2-c)quinazolin-5-yl)-2-methylnicotinamide
- AKOS030627135
- CHEMBL3644672
- N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]-2-methylpyridine-3-carboxamide
- BAY-1082439
- DA-61514
-
- MDL: MFCD31540439
- Piscine à noyau: 1S/C25H30N6O5/c1-16-18(4-3-7-26-16)24(33)29-25-28-21-19(23-27-8-9-31(23)25)5-6-20(22(21)34-2)36-15-17(32)14-30-10-12-35-13-11-30/h3-7,17,27,32H,8-15H2,1-2H3/b29-25+/t17-/m0/s1
- La clé Inchi: QJTLLKKDFGPDPF-UUPZAAIYSA-N
- Sourire: O1CCN(CC1)C[C@@H](COC1C=CC2C(C=1OC)=N/C(=N\C(C1=CC=CN=C1C)=O)/N1CCNC1=2)O
Propriétés calculées
- Qualité précise: 494.22776808 g/mol
- Masse isotopique unique: 494.22776808 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 36
- Nombre de liaisons rotatives: 7
- Complexité: 1010
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.8
- Surface topologique des pôles: 121
- Poids moléculaire: 494.5
Propriétés expérimentales
- Dense: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Très légèrement soluble (0,74 G / l) (25 ºC),
BAY1082439 PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S0898-25mg |
BAY1082439 |
1375469-38-7 | 25mg |
¥8263.71 | 2022-04-26 | ||
| ChemScence | CS-0020548-5mg |
BAY1082439 |
1375469-38-7 | 99.46% | 5mg |
$90.0 | 2022-04-27 | |
| ChemScence | CS-0020548-10mg |
BAY1082439 |
1375469-38-7 | 99.46% | 10mg |
$150.0 | 2022-04-27 | |
| ChemScence | CS-0020548-25mg |
BAY1082439 |
1375469-38-7 | 99.46% | 25mg |
$250.0 | 2022-04-27 | |
| ChemScence | CS-0020548-50mg |
BAY1082439 |
1375469-38-7 | 99.46% | 50mg |
$450.0 | 2022-04-27 | |
| ChemScence | CS-0020548-100mg |
BAY1082439 |
1375469-38-7 | 99.46% | 100mg |
$750.0 | 2022-04-27 | |
| DC Chemicals | DC9939-100 mg |
BAY 1082439 |
1375469-38-7 | >98% | 100mg |
$850.0 | 2022-03-01 | |
| DC Chemicals | DC9939-250 mg |
BAY 1082439 |
1375469-38-7 | >98% | 250mg |
$1700.0 | 2022-03-01 | |
| DC Chemicals | DC9939-1 g |
BAY 1082439 |
1375469-38-7 | >98% | 1g |
$3350.0 | 2022-03-01 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14511-2 mg |
BAY1082439 |
1375469-38-7 | 100.00% | 2mg |
¥543.00 | 2022-04-26 |
BAY1082439 Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:1375469-38-7)BAY1082439
Numéro de commande:A948536
État des stocks:in Stock
Quantité:100mg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 16:01
Prix ($):825.0
Courriel:sales@amadischem.com
BAY1082439 Littérature connexe
-
Vitaly Gurylev,Chung-Yi Su,Tsong-Pyng Perng Phys. Chem. Chem. Phys., 2016,18, 16033-16038
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
1375469-38-7 (BAY1082439) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1375469-38-7)BAY1082439
Pureté:99%
Quantité:100mg
Prix ($):825.0